molecular formula C12H10BrNOS B13876607 N-benzyl-5-bromothiophene-2-carboxamide

N-benzyl-5-bromothiophene-2-carboxamide

Cat. No.: B13876607
M. Wt: 296.18 g/mol
InChI Key: APHQUEPUSSRTPV-UHFFFAOYSA-N
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Description

N-benzyl-5-bromothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a benzyl group attached to the thiophene ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Oxidized thiophene derivatives.

    Reduction Products: Reduced thiophene derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

N-benzyl-5-bromothiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as an inhibitor of certain kinases involved in cancer cell division and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-bromothiophene-2-carboxamide is unique due to the presence of both a bromine atom and a benzyl group on the thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives.

Properties

Molecular Formula

C12H10BrNOS

Molecular Weight

296.18 g/mol

IUPAC Name

N-benzyl-5-bromothiophene-2-carboxamide

InChI

InChI=1S/C12H10BrNOS/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

APHQUEPUSSRTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)Br

Origin of Product

United States

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